molecular formula C6H10O4 B586555 (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid CAS No. 158817-45-9

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid

Cat. No.: B586555
CAS No.: 158817-45-9
M. Wt: 146.142
InChI Key: AGUWJLDAYXVSBT-WHFBIAKZSA-N
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Description

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is an organic compound characterized by a dioxane ring structure with a carboxylic acid functional group. This compound is notable for its stereochemistry, with both chiral centers in the (S) configuration. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a carboxylic acid derivative in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols.

Scientific Research Applications

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The dioxane ring structure allows it to fit into enzyme active sites, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Uniqueness: (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a dioxane ring and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Biological Activity

Overview

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is an organic compound characterized by a dioxane ring structure and a carboxylic acid functional group. Its unique stereochemistry, with both chiral centers in the (S) configuration, allows it to participate in various biological activities. This article examines its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H10O4C_6H_{10}O_4 and features a dioxane ring that contributes to its reactivity and interaction with biological targets. The presence of the carboxylic acid group enhances its solubility and ability to form hydrogen bonds, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dioxane ring structure allows it to fit into enzyme active sites, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions that stabilize the compound within the target site.

1. Enzyme Inhibition

Research indicates that derivatives of dioxane carboxylic acids can act as potent inhibitors of certain enzymes. For instance, studies have shown that modifications to the structure can enhance selectivity and potency against specific targets such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a role in lipid metabolism and glucose homeostasis .

2. Antiviral Properties

This compound has been investigated for its antiviral properties. Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication processes . This makes it a candidate for further development in antiviral therapies.

3. Metabolic Regulation

In animal models, particularly KK-A(y) type 2 diabetic mice, compounds related to this compound have demonstrated significant effects on lipid profiles by lowering triglycerides and LDL cholesterol levels while increasing HDL cholesterol levels . This suggests potential applications in managing metabolic disorders.

Research Findings and Case Studies

StudyFindings
Structure-Activity Relationship Studies Identified that small hydrophobic substituents at specific positions on the phenyl ring enhance PPARα agonist activity, indicating potential therapeutic uses in metabolic disorders .
Antiviral Efficacy Compounds derived from this compound exhibited significant antiviral activity against specific viruses, suggesting a pathway for drug development .
Lipid Metabolism In KK-A(y) diabetic mice models, administration resulted in improved lipid profiles, highlighting its role in metabolic regulation .

Properties

IUPAC Name

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4-9-3-2-5(10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUWJLDAYXVSBT-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OCC[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663125
Record name (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158817-45-9
Record name (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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